molecular formula C16H25NO B5057383 2,5-Dimethyl-4-phenyl-1-propylpiperidin-4-ol

2,5-Dimethyl-4-phenyl-1-propylpiperidin-4-ol

Cat. No.: B5057383
M. Wt: 247.38 g/mol
InChI Key: NZBMCFAPUPWLPQ-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-phenyl-1-propylpiperidin-4-ol is a synthetic organic compound belonging to the piperidine class Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by its unique structure, which includes two methyl groups, a phenyl group, and a propyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-4-phenyl-1-propylpiperidin-4-ol typically involves the reduction of substituted pyridines. One common method is the catalytic hydrogenation of 2,5-dimethyl-4-phenylpyridine using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired piperidine derivative .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-4-phenyl-1-propylpiperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the functional groups present in the compound. For example, reduction with lithium aluminum hydride (LiAlH4) can convert ketones to alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,5-Dimethyl-4-phenyl-1-propylpiperidin-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-phenyl-1-propylpiperidin-4-ol involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Uniqueness: 2,5-Dimethyl-4-phenyl-1-propylpiperidin-4-ol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,5-dimethyl-4-phenyl-1-propylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-4-10-17-12-13(2)16(18,11-14(17)3)15-8-6-5-7-9-15/h5-9,13-14,18H,4,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBMCFAPUPWLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(C(CC1C)(C2=CC=CC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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